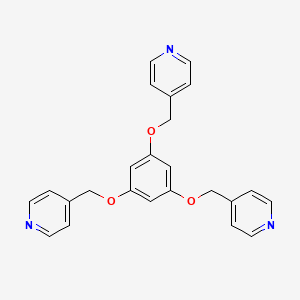
1,3,5-Tris(pyridin-4-ylmethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris(pyridin-4-ylmethoxy)benzene is an organic compound with the molecular formula C24H21N3O3 and a molecular weight of 399.44 g/mol . It is characterized by a benzene ring substituted with three pyridin-4-ylmethoxy groups at the 1, 3, and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tris(pyridin-4-ylmethoxy)benzene can be synthesized through a multi-step reaction process. One common method involves the nucleophilic aromatic substitution reaction, where pyridin-4-ylmethanol reacts with 1,3,5-tris(bromomethyl)benzene under basic conditions[3][3]. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the substitution, resulting in the formation of this compound[3][3].
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability[3][3].
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(pyridin-4-ylmethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones[][3].
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert functional groups into alcohols or amines[][3].
Substitution: The pyridinyl groups can participate in substitution reactions, where nucleophiles replace specific substituents under appropriate conditions[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines[3][3].
Scientific Research Applications
1,3,5-Tris(pyridin-4-ylmethoxy)benzene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound can be used in the design of bioactive molecules and drug delivery systems.
Industry: It is utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(pyridin-4-ylmethoxy)benzene depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions through its pyridinyl groups to form stable complexes . These complexes can exhibit unique properties, such as enhanced catalytic activity or selective gas adsorption .
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Tris(pyridin-4-ylethynyl)benzene
- 1,3,5-Tris(pyridin-4-yl)benzene
- 1,3,5-Tris(pyridin-3-ylmethoxy)benzene
Uniqueness
1,3,5-Tris(pyridin-4-ylmethoxy)benzene is unique due to its specific substitution pattern and the presence of pyridin-4-ylmethoxy groups. This structure imparts distinct properties, such as enhanced solubility and specific binding interactions with metal ions . Compared to similar compounds, it offers unique advantages in the design of coordination polymers and MOFs .
Properties
Molecular Formula |
C24H21N3O3 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
4-[[3,5-bis(pyridin-4-ylmethoxy)phenoxy]methyl]pyridine |
InChI |
InChI=1S/C24H21N3O3/c1-7-25-8-2-19(1)16-28-22-13-23(29-17-20-3-9-26-10-4-20)15-24(14-22)30-18-21-5-11-27-12-6-21/h1-15H,16-18H2 |
InChI Key |
AZJQBTTWDUFHBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1COC2=CC(=CC(=C2)OCC3=CC=NC=C3)OCC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















